1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)-
Overview
Description
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is a macrocyclic ligand that has gained significant attention in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as copper, nickel, and lanthanides.
Substitution Reactions: The pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in aqueous or organic solvents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Coordination Reactions: Metal-ligand complexes with varying stoichiometries depending on the metal ion and reaction conditions.
Substitution Reactions: Derivatives of the original compound with modified functional groups.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- has numerous applications in scientific research:
Biology: Employed in bioinorganic chemistry to investigate the role of metal ions in biological systems and develop metal-based drugs.
Mechanism of Action
The mechanism of action of 1,4,7,10-tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridylmethyl groups and the macrocyclic ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent macrocycle without the pyridylmethyl groups.
1,4,7,10-Tetrakis(2-methylpyridyl)-1,4,7,10-tetraazacyclododecane: A similar compound with methyl groups on the pyridyl rings.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is unique due to its ability to form highly stable complexes with a wide range of metal ions. The presence of pyridylmethyl groups enhances its coordination properties and allows for the formation of complexes with diverse electronic and magnetic characteristics .
Properties
IUPAC Name |
1,4,7,10-tetrakis(pyridin-2-ylmethyl)-1,4,7,10-tetrazacyclododecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8/c1-5-13-33-29(9-1)25-37-17-19-38(26-30-10-2-6-14-34-30)21-23-40(28-32-12-4-8-16-36-32)24-22-39(20-18-37)27-31-11-3-7-15-35-31/h1-16H,17-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSHTYUVXEYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4)CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572176 | |
Record name | 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185130-32-9 | |
Record name | 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.